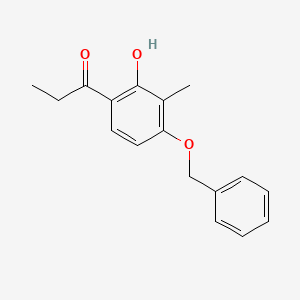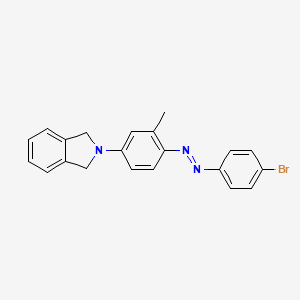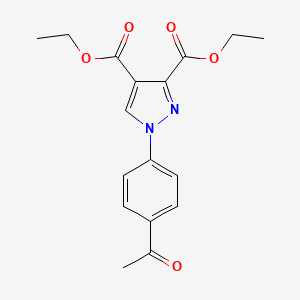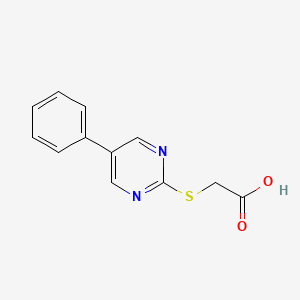![molecular formula C18H20N2OS B11952751 N-[(2,3-dimethylphenyl)carbamothioyl]-3-phenylpropanamide](/img/structure/B11952751.png)
N-[(2,3-dimethylphenyl)carbamothioyl]-3-phenylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-phenylpropionyl)-3-(2,3-xylyl)-2-thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-phenylpropionyl)-3-(2,3-xylyl)-2-thiourea typically involves the reaction of 3-phenylpropionyl chloride with 2,3-xylyl isothiocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity.
化学反应分析
Types of Reactions
1-(3-phenylpropionyl)-3-(2,3-xylyl)-2-thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction can lead to the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the thiourea moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
科学研究应用
1-(3-phenylpropionyl)-3-(2,3-xylyl)-2-thiourea may have various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Possible use in drug development due to its unique structure.
Industry: May be used in the production of specialty chemicals or materials.
作用机制
The mechanism of action of 1-(3-phenylpropionyl)-3-(2,3-xylyl)-2-thiourea would depend on its specific interactions with molecular targets. Thioureas are known to interact with various enzymes and proteins, potentially inhibiting their activity. The exact pathways and targets would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
- 1-(3-phenylpropionyl)-3-(2,4-xylyl)-2-thiourea
- 1-(3-phenylpropionyl)-3-(2,5-xylyl)-2-thiourea
- 1-(3-phenylpropionyl)-3-(2,6-xylyl)-2-thiourea
Uniqueness
1-(3-phenylpropionyl)-3-(2,3-xylyl)-2-thiourea is unique due to the specific positioning of the xylyl group, which may influence its chemical reactivity and biological activity compared to other similar compounds.
属性
分子式 |
C18H20N2OS |
|---|---|
分子量 |
312.4 g/mol |
IUPAC 名称 |
N-[(2,3-dimethylphenyl)carbamothioyl]-3-phenylpropanamide |
InChI |
InChI=1S/C18H20N2OS/c1-13-7-6-10-16(14(13)2)19-18(22)20-17(21)12-11-15-8-4-3-5-9-15/h3-10H,11-12H2,1-2H3,(H2,19,20,21,22) |
InChI 键 |
DTALVJDYKHSJNI-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)NC(=S)NC(=O)CCC2=CC=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


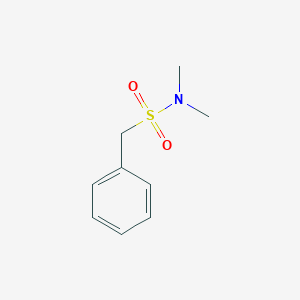
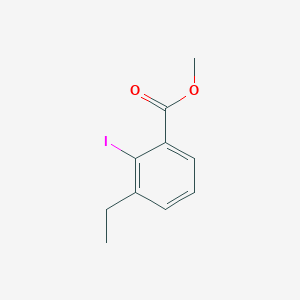
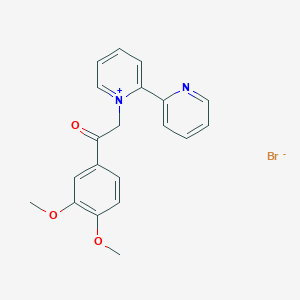

![2-Naphthalenecarboxamide, 4-[(2-acetylphenyl)azo]-N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-](/img/structure/B11952686.png)

